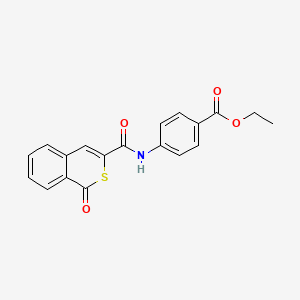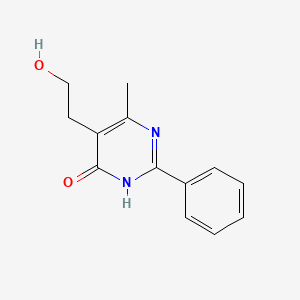![molecular formula C15H16N2O3S B6420383 ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate CAS No. 108207-46-1](/img/structure/B6420383.png)
ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate (EHSPA) is a synthetic compound that is used in a variety of scientific research applications. It is widely used in laboratory experiments due to its unique properties and potential to be used in a variety of applications. EHSPA is a versatile compound that can be used in a variety of different ways, and its structure makes it ideal for use in biochemical and physiological studies.
科学研究应用
Ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate has a variety of scientific research applications, including drug delivery, gene therapy, and cancer research. It has also been used in studies of cellular metabolism, signal transduction, and drug metabolism. ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate has been used in studies of the effects of drugs on the central nervous system, and has been used to study the effects of drugs on the cardiovascular system. ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate has also been used in studies of the effects of drugs on the immune system, and has been used to study the effects of drugs on the gastrointestinal tract.
作用机制
Ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate is believed to act as a prodrug, which means that it is converted into an active form by enzymes in the body. The active form of ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate is believed to interact with various proteins and receptors in the body, leading to the desired effects. It is believed that ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate binds to certain receptors in the body, leading to the activation of cell signaling pathways. These pathways are responsible for the desired effects of ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate, such as the inhibition of certain enzymes or the stimulation of certain cellular processes.
Biochemical and Physiological Effects
ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory compounds. It has also been shown to inhibit the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate has also been shown to inhibit the enzyme phosphodiesterase, which is involved in the breakdown of cGMP, a signaling molecule involved in various cellular processes. In addition, ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate has been shown to inhibit the enzyme 5-alpha reductase, which is involved in the metabolism of testosterone.
实验室实验的优点和局限性
Ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate has a variety of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. Additionally, ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate is a relatively stable compound, and is not easily degraded in the presence of heat or light. One limitation is that ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate is not soluble in water, and must be dissolved in an organic solvent before use. Additionally, ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate is not very soluble in organic solvents, and must be used in relatively low concentrations.
未来方向
There are a variety of potential future directions for the use of ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate in scientific research. One potential direction is the use of ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate in drug delivery systems, as it has been shown to be effective at delivering drugs to specific target sites in the body. Additionally, ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate could be used to study the effects of drugs on the immune system, as it has been shown to inhibit certain enzymes involved in the immune response. ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate could also be used to study the effects of drugs on the cardiovascular system, as it has been shown to inhibit certain enzymes involved in the metabolism of neurotransmitters. Finally, ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate could be used to study the effects of drugs on the gastrointestinal tract, as it has been shown to inhibit certain enzymes involved in the metabolism of cGMP.
合成方法
Ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate can be synthesized using a variety of techniques, including organic synthesis, chemical synthesis, and enzymatic synthesis. Organic synthesis is the most common method for synthesizing ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate, and involves the use of a variety of organic compounds and reagents. Chemical synthesis is a more complex method, and involves the use of a variety of catalysts and reagents. Enzymatic synthesis is the most complex method, and involves the use of enzymes to catalyze the reaction. All three methods can be used to synthesize ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate, and each has its own advantages and disadvantages.
属性
IUPAC Name |
ethyl 2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-3-20-14(19)13(11-7-5-4-6-8-11)21-15-16-10(2)9-12(18)17-15/h4-9,13H,3H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHRSWKIBDENQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)SC2=NC(=CC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-YL)sulfanyl]-2-phenylacetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-({3-bromo-[1,1'-biphenyl]-4-yl}oxy)acetamido]acetic acid](/img/structure/B6420308.png)
![1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6420315.png)
![(5E)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B6420319.png)
![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B6420330.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B6420332.png)
![ethyl (2E)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-(4-nitrophenyl)-3-oxopropanoate](/img/structure/B6420338.png)

![N'-[(1E)-(4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B6420367.png)

![1H,2H,3H,8H-cyclobuta[b]quinoxaline-1,2-dione](/img/structure/B6420379.png)
![N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H,4H,5H-benzo[g]indazole-3-carbohydrazide](/img/structure/B6420390.png)
![5-(4-hydroxy-3-methoxyphenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B6420398.png)
![3-(4-ethylphenyl)-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6420408.png)